molecular formula C20H38O2 B14282895 9-(2-Hexylcyclopentyl)nonanoic acid CAS No. 160281-93-6

9-(2-Hexylcyclopentyl)nonanoic acid

Cat. No.: B14282895
CAS No.: 160281-93-6
M. Wt: 310.5 g/mol
InChI Key: HBJIUOGOLAADFU-UHFFFAOYSA-N
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Description

9-(2-Hexylcyclopentyl)nonanoic acid is an organic compound with a complex structure that includes a cyclopentyl ring substituted with a hexyl group and a nonanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hexylcyclopentyl)nonanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with a hexyl halide to introduce the hexyl group. This is followed by a series of reactions to introduce the nonanoic acid chain. The key steps include:

    Alkylation: Cyclopentanone is reacted with a hexyl halide in the presence of a strong base to form 2-hexylcyclopentanone.

    Oxidation: The resulting 2-hexylcyclopentanone is oxidized to form the corresponding carboxylic acid.

    Chain Extension: The carboxylic acid is then subjected to chain extension reactions to introduce the nonanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-Hexylcyclopentyl)nonanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds.

Scientific Research Applications

9-(2-Hexylcyclopentyl)nonanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(2-Hexylcyclopentyl)nonanoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic Acid: A simpler fatty acid with a similar chain length but without the cyclopentyl ring.

    Hexylcyclopentane: A compound with a similar cyclopentyl ring structure but lacking the nonanoic acid chain.

Uniqueness

9-(2-Hexylcyclopentyl)nonanoic acid is unique due to its combined structural features of a cyclopentyl ring and a long-chain fatty acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both rigidity and flexibility are required.

Properties

CAS No.

160281-93-6

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

9-(2-hexylcyclopentyl)nonanoic acid

InChI

InChI=1S/C20H38O2/c1-2-3-4-9-13-18-15-12-16-19(18)14-10-7-5-6-8-11-17-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)

InChI Key

HBJIUOGOLAADFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCCC1CCCCCCCCC(=O)O

Origin of Product

United States

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